L-3-aminosuccinimide

Übersicht

Beschreibung

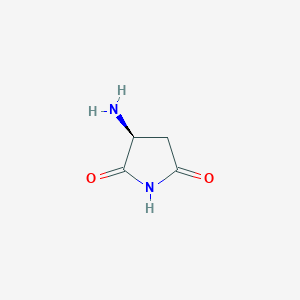

L-3-aminosuccinimide is a 3-aminosuccinimide that has S-configuration.

Wirkmechanismus

Target of Action

L-3-Aminosuccinimide primarily targets aspartic acid residues within proteins . These residues are relatively reactive and can be site-specifically isomerized . The modification of aspartic acid residues, particularly within the complementarity-determining regions (CDRs) of therapeutic monoclonal antibodies (mAbs), can significantly impact the efficacy of the molecule .

Mode of Action

This compound interacts with its targets through a process known as succinimide formation and isomerization . This process alters the chemical and physical properties of aspartic acid residues in a protein . The nonenzymatic isomerization proceeds via a five-membered-ring succinimide (Suc) intermediate .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the isomerization of aspartic acid residues . This process affects the structure and function of proteins, particularly mAbs, by modifying the aspartic acid residues within their CDRs .

Pharmacokinetics

It’s known that the accumulation of succinimide can be identified through intact and reduced lc–ms mass measurements .

Result of Action

The result of this compound’s action is the formation of succinimide, which can accumulate in the CDR of a therapeutic mAb . This accumulation can have a strong negative impact on the potency of the molecule . It can lead to an increase in basic charge variants and a decrease in potency .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature . For instance, succinimide accumulation in a formulation was found to be accelerated when stored at elevated temperatures . Changes in formulation can mitigate succinimide accumulation and the corresponding detrimental changes in potency, even after extended storage at elevated temperatures .

Biologische Aktivität

L-3-aminosuccinimide (C₄H₇N₃O₂) is a cyclic imide compound with significant biological activity, particularly in metabolic pathways and therapeutic applications. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound features a succinimide ring with an amino group at the 3-position. This unique structure confers distinct chemical reactivity compared to linear counterparts like succinimide and aspartic acid. Its synthesis can be achieved through various methods, including the reaction of aspartic acid derivatives under specific conditions, which influences its biological activities.

Biological Activities

This compound exhibits several biological activities, which can be categorized as follows:

1. Metabolic Pathways:

- It plays a role in the metabolic processing of amino acids and neurotransmitters, influencing neurochemical pathways that are crucial for brain function.

2. Antitumor Activity:

- Recent studies have indicated that this compound derivatives exhibit antitumor properties. For instance, modifications of peptides incorporating this compound have shown enhanced activity against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .

3. Interaction with Biomolecules:

- Research has demonstrated that this compound can interact with proteins, particularly affecting aspartic acid residues in therapeutic monoclonal antibodies (mAbs). This interaction may alter the efficacy of these mAbs by modifying their structural integrity and functional properties.

The mechanisms through which this compound exerts its biological effects involve:

- Modification of Protein Structure: The formation of succinimide from aspartic acid residues can lead to conformational changes in proteins, which may affect their binding affinity and activity.

- Cell Membrane Interaction: Studies have shown that peptides derived from this compound can disrupt cancer cell membranes, enhancing their cytotoxic effects .

Table 1: Summary of Biological Activities

Detailed Findings

- Antitumor Studies:

-

Protein Modification:

- The formation of succinimide from aspartic acid was characterized using LC-MS techniques, revealing that the reaction pathway involves iminolization, cyclization, and dehydration processes. This modification was linked to decreased potency in therapeutic mAbs due to altered structural properties.

Eigenschaften

IUPAC Name |

(3S)-3-aminopyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c5-2-1-3(7)6-4(2)8/h2H,1,5H2,(H,6,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDNMHDRXNOHCJH-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40538594 | |

| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73537-92-5 | |

| Record name | (S)-Aspartimide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03487 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (3S)-3-Aminopyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40538594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.